molecular formula C31H35F2N7O B8425703 N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide

N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide

Cat. No. B8425703
M. Wt: 559.7 g/mol
InChI Key: MZMDFOSPVYXDRL-UHFFFAOYSA-N
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Description

N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide is a useful research compound. Its molecular formula is C31H35F2N7O and its molecular weight is 559.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide

Molecular Formula

C31H35F2N7O

Molecular Weight

559.7 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide

InChI

InChI=1S/C31H35F2N7O/c1-39-10-12-40(13-11-39)25-3-4-26(29(19-25)35-24-6-8-34-9-7-24)31(41)36-30-27-17-20(2-5-28(27)37-38-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34-35H,6-14H2,1H3,(H2,36,37,38,41)

InChI Key

MZMDFOSPVYXDRL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCNCC6

Origin of Product

United States

Synthesis routes and methods

Procedure details

ethyl 4-{[2-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-5-(4-methylpiperazin-1-yl)phenyl]amino}piperidine-1-carboxylate (198 mg, 0.313 mmol) were dissolved in 62% aqueous HBr (4 mL) in a screw cap pirex tube and stirred at 70° C. for 1 hour. The mixture was then diluted with water and 30% ammonium hydroxide and extracted with ethyl acetate. The organic phase was dried over Na2SO4 and concentrated to dryness. After purification by chromatography on silica gel (DCM/MeOH/NH3 7% in MeOH, 80:10:10) 127 mg of pure product were obtained (72% yield). The product was slurried with ethyl acetate, filtered, washed with n-hexane and dried at 45° C. under high vacuum for 3 hours to give 88 mg of title compound as white solid.
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